(3-(Fluoromethyl)azetidin-1-yl)(isoquinolin-1-yl)methanone
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Overview
Description
(3-(Fluoromethyl)azetidin-1-yl)(isoquinolin-1-yl)methanone is a chemical compound with the molecular formula C14H13FN2O and a molecular weight of 244.269 g/mol. This compound features a fluoromethyl group attached to an azetidine ring, which is further connected to an isoquinoline moiety through a methanone linkage. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of (3-(Fluoromethyl)azetidin-1-yl)(isoquinolin-1-yl)methanone typically involves the following steps:
N-Alkylation of Azetidine: The azetidine ring is alkylated with a fluoromethyl group under mild conditions to form the intermediate (3-(Fluoromethyl)azetidin-1-yl).
Coupling with Isoquinoline: The intermediate is then coupled with isoquinoline through a methanone linkage.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
(3-(Fluoromethyl)azetidin-1-yl)(isoquinolin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-(Fluoromethyl)azetidin-1-yl)(isoquinolin-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-(Fluoromethyl)azetidin-1-yl)(isoquinolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
(3-(Fluoromethyl)azetidin-1-yl)(isoquinolin-1-yl)methanone can be compared with other similar compounds, such as:
Quinoline Derivatives: These compounds share the isoquinoline moiety and exhibit similar biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Indole-based compounds also show a wide range of biological activities and are used in similar research applications.
The uniqueness of this compound lies in its specific structural features, such as the fluoromethyl group and the azetidine ring, which contribute to its distinct chemical and biological properties.
Biological Activity
The compound (3-(Fluoromethyl)azetidin-1-yl)(isoquinolin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanism of action, and relevant case studies, highlighting its significance in drug development.
Chemical Structure and Properties
The compound features a unique structure comprising an azetidine ring substituted with a fluoromethyl group and an isoquinoline moiety. This specific arrangement is believed to contribute to its biological efficacy.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C12H12FN3O |
Molecular Weight | 233.24 g/mol |
CAS Number | Not available |
The biological activity of this compound is primarily linked to its interaction with specific molecular targets in the body. It acts as a selective estrogen receptor modulator (SERM), influencing estrogen signaling pathways. The fluoromethyl group enhances metabolic stability and receptor binding affinity, making it a promising candidate for therapeutic applications.
Anticancer Properties
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies on related azetidine derivatives have shown their potential as selective estrogen receptor degraders (SERDs), which could be beneficial in treating hormone-dependent cancers such as breast cancer .
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence that this compound may possess neuroprotective effects. A study evaluated the impact of isoquinoline derivatives on neuronal health and found that certain modifications led to enhanced neuroprotection against oxidative stress-induced damage . This suggests that this compound may have applications in neurodegenerative diseases.
Study 1: Anticancer Activity
A recent study investigated the anticancer activity of azetidine derivatives, including those similar to this compound. The results demonstrated that these compounds significantly inhibited the proliferation of breast cancer cells in vitro, with IC50 values indicating potent activity compared to standard treatments .
Study 2: Neuroprotection
Another study focused on the neuroprotective effects of isoquinoline derivatives. Researchers found that compounds with similar structural features provided substantial protection against neuronal apoptosis induced by toxic agents. The findings suggest that this compound could be further explored for its potential in treating neurodegenerative disorders .
Properties
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-isoquinolin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c15-7-10-8-17(9-10)14(18)13-12-4-2-1-3-11(12)5-6-16-13/h1-6,10H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYPYAUCYRUCLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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